苄基2-叠氮基-2-脱氧-α-D-半乳吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

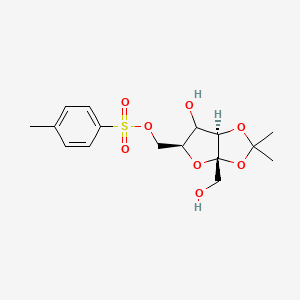

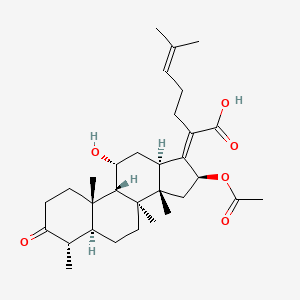

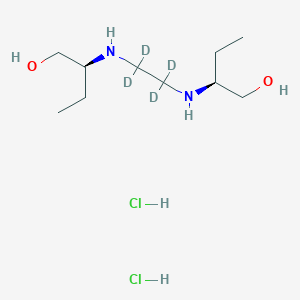

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is a chemical compound that has been extensively applied in the biomedical sector . It’s also known as “Benzyl-α-GalNAc” and is an inhibitor of mucin synthesis . It inhibits glucosamine labeling, a marker of mucin synthesis, in Caco-2, HT-29, and T84 colon cancer cells .

Molecular Structure Analysis

The molecular formula of “Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is C15H21NO6 . Its average mass is 311.330 Da and its monoisotopic mass is 311.136902 Da .Chemical Reactions Analysis

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is known to inhibit glucosamine labeling, a marker of mucin synthesis, in various colon cancer cells . It also enhances cell death induced by 5-fluorouracil in Capan-1 and HPAF-II cells .Physical And Chemical Properties Analysis

“Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside” is a white to off-white powder . It is soluble in methanol . The compound has a melting point of 204-208 °C .科学研究应用

Application in HIV Research

Field

Virology, specifically HIV research. Summary: This compound has been used to study the effects of O-glycosylation on HIV replication. It was found that inhibiting O-glycosylation during HIV in vitro replication could affect HIV infectivity and replication rates . Methods: The compound was used to pretreat and culture PHA-blast target cells. The effects on HIV-infected cells, the amount of HIV p24 protein, and the viral particles in culture supernatants were then measured . Results: The treatment increased the percentage of HIV-infected cells, the per-cell amount of HIV p24 protein, and the viral particles in culture supernatants compared to cultures without the compound .

Application in Glycoprotein Targeting

Field

Biochemistry, specifically glycoprotein targeting. Summary: This compound has been used as an inhibitor of O-linked glycosylation in a variety of cell lines. It also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells . Methods: The compound was used to treat cell lines and the effects on glycoprotein targeting were then measured . Results: The treatment disrupted glycoprotein targeting in HT-29 cells .

Application in Structural Studies

Field

Structural biology. Summary: This compound, a benzyl derivative of 2-acetamido-2-deoxy-3-O-β-D-galactopyranosyl-A-D-galactopyranoside, may be used in structural studies on the Lewis lec antigen . Methods: The compound was used in structural studies to understand the structure of the Lewis lec antigen . Results: The studies provided insights into the structure of the Lewis lec antigen .

未来方向

属性

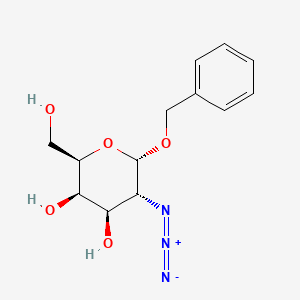

IUPAC Name |

(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-15-10-12(19)11(18)9(6-17)21-13(10)20-7-8-4-2-1-3-5-8/h1-5,9-13,17-19H,6-7H2/t9-,10-,11+,12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDOBJGGCDISD-LBELIVKGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-Azido-2-deoxy-alpha-D-galactopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

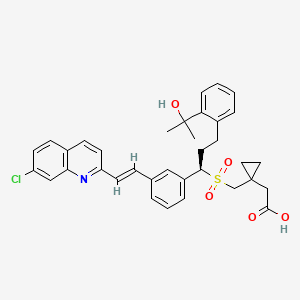

![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)